Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate
Description
Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate is a heterocyclic organic compound featuring a furan ring substituted with bromine, a sulfamoyl group, and a methyl ester. The sulfamoyl group (-SO₂NH₂) at position 4 enhances polarity and hydrogen-bonding capacity, making the compound a candidate for pharmaceutical or agrochemical intermediates. The methyl ester at position 2 serves as a hydrolyzable functional group, enabling further derivatization. While direct structural or synthetic data for this compound are absent in the provided evidence, analogous compounds (e.g., methyl esters of pyrimidine and thiophene derivatives) suggest its applications in drug discovery and organic synthesis .
Properties
Molecular Formula |
C6H6BrNO5S |
|---|---|
Molecular Weight |
284.09 g/mol |
IUPAC Name |
methyl 5-bromo-4-sulfamoylfuran-2-carboxylate |
InChI |
InChI=1S/C6H6BrNO5S/c1-12-6(9)3-2-4(5(7)13-3)14(8,10)11/h2H,1H3,(H2,8,10,11) |
InChI Key |
KKHSCZAEPADXQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(O1)Br)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate typically involves the bromination of a furan derivative followed by the introduction of the sulfamoyl and carboxylate groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the furan ring. Subsequent reactions with sulfamoyl chloride and methyl chloroformate can introduce the sulfamoyl and carboxylate groups, respectively. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfamoyl group can be oxidized or reduced to form different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, can facilitate the hydrolysis reaction.
Major Products Formed
Substitution: Products include various substituted furan derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfamoyl group.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and sulfamoyl groups play crucial roles in its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related heterocyclic methyl esters with halogen and sulfonamide/sulfamoyl substituents, drawing parallels to Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate. Key differences in reactivity, stability, and functional group interactions are highlighted.
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Influence
- Furan vs. Thiophene vs. Pyrimidine :
- The furan ring (oxygen-based) is less aromatic and more reactive toward electrophilic substitution compared to thiophene (sulfur-based, higher aromatic stability) and pyrimidine (nitrogen-containing, electron-deficient). This affects synthetic pathways and stability under acidic/basic conditions .
Substituent Effects
- Sulfamoyl (-SO₂NH₂) vs. Methylsulfonyl (-SO₂CH₃) :
- In contrast, the methylsulfonyl group in ’s pyrimidine derivative acts as a strong electron-withdrawing group, favoring nucleophilic displacement reactions . Bromine Position:
- Bromine at C5 in furan/thiophene derivatives directs further substitution to C3 or C2 positions, critical for regioselective synthesis.
Applications and Stability
- Methyl Esters :
- All compounds feature methyl esters, which are hydrolyzable to carboxylic acids. For example, methyl shikimate () is a precursor to shikimic acid, a key intermediate in Tamiflu synthesis.
- Natural vs. Synthetic :
- Natural methyl esters (e.g., sandaracopimaric acid methyl ester in ) exhibit lower synthetic versatility but higher biocompatibility, whereas synthetic analogs (e.g., ) are tailored for specific reactivity .
Research Findings
- Synthetic Utility : The bromine and sulfamoyl groups in this compound suggest utility in Suzuki-Miyaura couplings or sulfonamide-based drug design, akin to thiophene derivatives in .
- Analytical Methods : Structural characterization of similar compounds (e.g., via GC-MS in or NMR/HPLC in ) implies that the target compound can be analyzed using these techniques .
Biological Activity
Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of antibacterial and anti-inflammatory properties. This article reviews existing literature and research findings related to the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its furan ring, bromine substitution, and sulfonamide group. These structural features contribute to its biological activities.
The compound exhibits a multifaceted mechanism of action primarily targeting bacterial cell wall synthesis and inflammatory pathways. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis, thereby exerting antibacterial effects. Additionally, the furan ring may interact with various biological targets, enhancing its therapeutic profile.
Antibacterial Activity
This compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that it effectively inhibits the growth of common pathogens such as Escherichia coli and Staphylococcus aureus.
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| Klebsiella pneumoniae | 64 µg/mL |
Anti-inflammatory Activity
Research has indicated that this compound possesses anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be beneficial in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Effects
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in paw edema compared to control groups. The compound also lowered serum levels of inflammatory markers, indicating its potential for therapeutic use in inflammatory conditions.
Structure-Activity Relationship (SAR)
Studies have explored the structure-activity relationship of this compound, revealing that modifications to the sulfonamide group can enhance its biological activity. For instance, substituents on the furan ring may influence both antibacterial potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased antibacterial potency |
| Substitution with electron-withdrawing groups | Enhanced anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
